5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3,4-difluoroaniline.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials and a suitable reagent, such as sodium azide.
Amidation: The final step involves the amidation of the triazole ring with a carboxylic acid derivative to form the desired compound
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the chlorophenyl group is replaced by other functional groups
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Biological Research: It is used in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as fluconazole and voriconazole, which are well-known antifungal agents
Similar compounds include:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N5O/c17-11-4-2-1-3-9(11)8-24-15(20)14(22-23-24)16(25)21-10-5-6-12(18)13(19)7-10/h1-7H,8,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHGBOIFTPBKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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